3-cyano-N-(2-pyridin-3-ylethyl)benzamide
Description
3-cyano-N-(2-pyridin-3-ylethyl)benzamide is a benzamide derivative featuring a cyano group at the 3-position of the benzamide core and a 2-pyridin-3-ylethyl substituent on the amide nitrogen. This structure positions it within a broader class of benzamide derivatives, which are widely explored for their pharmacological and biochemical properties.
Properties
IUPAC Name |
3-cyano-N-(2-pyridin-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-10-13-3-1-5-14(9-13)15(19)18-8-6-12-4-2-7-17-11-12/h1-5,7,9,11H,6,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFTUFIHOQKIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCC2=CN=CC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-pyridin-3-ylethyl)benzamide typically involves the reaction of 2-pyridin-3-ylethylamine with cyanoacetic acid derivatives. One common method is the direct treatment of 2-pyridin-3-ylethylamine with methyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired cyanoacetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, solvent-free methods and microwave-assisted synthesis are explored to reduce environmental impact and improve reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(2-pyridin-3-ylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as triethylamine or pyridine.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides or pyridine derivatives.
Scientific Research Applications
3-cyano-N-(2-pyridin-3-ylethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-cyano-N-(2-pyridin-3-ylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the benzamide moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The pyridine ring enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and biochemical profiles of benzamide derivatives are highly dependent on the substituents attached to the amide nitrogen and the benzamide core. Below is a detailed comparison of 3-cyano-N-(2-pyridin-3-ylethyl)benzamide with structurally related compounds, focusing on key structural differences, targets, and functional outcomes.
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)
- Structure : The amide nitrogen is linked to a 1,3-diphenylpyrazole group.
- Target : Metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator (PAM) .
- Exhibits marked differences in functional potency vs. binding affinity, attributed to conformational states of mGlu5 .
- Comparison : The pyridinylethyl group in the target compound replaces the pyrazole ring in CDPPB. Pyrazole-containing benzamides like CDPPB are optimized for mGlu5 modulation, whereas pyridinyl substituents may shift selectivity toward other targets (e.g., kinases) .
3-cyano-N-(6-methylpyridin-2-yl)benzamide Derivatives
- Examples: 3-Cyano-4-(3′-fluorophenyl)-N-(6-methylpyridin-2-yl)-benzamide Hydrobromide (56) 3-Cyano-4-(naphthalen-1-yl)-N-(6-methylpyridin-2-yl)-benzamide (58)
- Structure : Pyridin-2-yl substituents with additional aryl/heteroaryl groups on the benzamide core.
- Target : Likely kinase inhibitors (based on structural similarity to TLK2 inhibitors) .
- Key Findings :
3-cyano-N-(indole/pyrazole-linked)benzamides
- Examples: 3-cyano-N-[3-(1-ethyl-5-methoxy-1H-indol-2-yl)-1H-pyrazol-5-yl]benzamide () 3-cyano-N-(2-oxoindolin-5-yl)benzamide ()
- Structure : Bulky heterocyclic substituents (indole, pyrazole) linked to the benzamide core.
- Target : Kinases (e.g., TLK2) or receptors (e.g., mGlu5) .
- Key Findings :
N-(3-cyanopyridin-2-yl)benzamide
- Structure: Pyridin-2-yl substituent with a cyano group at the 3-position.
- Physicochemical Properties : Molecular formula C₁₃H₉N₃O, molar mass 223.23 .
- Comparison : The target compound’s pyridin-3-ylethyl group introduces an ethyl spacer, which could enhance solubility or alter binding pocket interactions compared to direct pyridinyl attachment.
Key Insights and Implications
- Structural Determinants of Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
